Menabitan

Analgesia Cancer Pain Cannabinoid Pharmacology

Researchers requiring a structurally distinct cannabinoid probe for pain or IOP studies often face limited access to well-characterized, non-interchangeable agonists. Menabitan (CAS 83784-21-8) resolves this gap as a synthetic cannabinoid receptor agonist with a unique nitrogen-substituted benzopyranopyridine scaffold, delivering quantifiable differentiation from common analogs. - 6× codeine potency in postoperative cancer pain trials. - Dose-dependent IOP reduction in rabbit & primate models. - Stable solid; shipped ambient; global delivery available.

Molecular Formula C37H56N2O3
Molecular Weight 576.9 g/mol
CAS No. 83784-21-8
Cat. No. B1619999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenabitan
CAS83784-21-8
Molecular FormulaC37H56N2O3
Molecular Weight576.9 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C
InChIInChI=1S/C37H56N2O3/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3
InChIKeyZWLPJYVIMWAEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menabitan Procurement & Pharmacological Profile


Menabitan (INN; SP-204), or menabitan hydrochloride (USAN), is a synthetic cannabinoid receptor agonist that belongs to the benzopyranopyridine class of compounds [1]. It is structurally related to natural tetrahydrocannabinol (THC) but features a longer, branched side chain and the replacement of the 9-position carbon with a nitrogen atom [2]. Menabitan was investigated in the 1970s as an analgesic and was found to possess antinociceptive effects in both humans and animals, though it was never marketed [3].

Cannabinoid receptor SAR and signaling probe
Non-opioid analgesia pathway investigation
Ocular pressure regulation mechanistic studies

Menabitan Structural & Pharmacological Differentiation


Menabitan's unique structural features—specifically, the substitution of a nitrogen atom for the 9-position carbon and its elongated, branched side chain—distinguish it from other synthetic cannabinoids like nabilone, levonantradol, and nabitan [1]. These modifications are not cosmetic; they directly influence receptor binding kinetics, intrinsic efficacy, and downstream signaling pathways [2]. Preclinical evidence indicates that these structural differences translate into a distinct analgesic potency profile, with preliminary human data showing Menabitan to be approximately six times as potent as codeine in postoperative cancer pain [3]. Generic substitution with a seemingly similar cannabinoid agonist would therefore risk significant alterations in efficacy, side effect profile, and therapeutic window, making Menabitan a non-interchangeable research tool for specific mechanistic studies.

Menabitan N‑substituted benzopyranopyridine core
Typical cannabinoids THC‑like 9‑C core, absent nitrogen heteroatom
Core chemistry alters receptor binding and may shift signaling
Menabitan Elongated, branched side chain
Nabilone / Levonantradol Shorter or different chain architecture
Side‑chain topology influences binding kinetics and intrinsic activity
Menabitan CB1/CB2 agonist; non‑opioid mechanism
Opioid analgesics μ‑opioid receptor pathway
Pathway divergence may not transfer analgesic endpoint context

Menabitan Key Evidence & Differentiation


Analgesic Potency vs. Codeine in Cancer Pain

In a double-blind, crossover relative potency assay conducted in 10 patients with postoperative cancer pain, a nitrogen analog related to Menabitan demonstrated pain relief that was six times the potency of codeine [1]. This finding directly addresses the comparative efficacy of Menabitan against a standard-of-care opioid analgesic. The study's design, though preliminary, provides a direct, quantitative comparator in a clinically relevant pain model.

Analgesic potency vs. codeine
Head‑to‑head
6× codeine analgesic potency in postoperative cancer pain patients
Reported endpoint comparison in small cancer pain cohort
Double‑blind crossover study (n=10); replication warranted
Analgesia Cancer Pain Cannabinoid Pharmacology

Structural Differentiation from THC

Menabitan is distinguished from natural THC and other synthetic cannabinoids by two key structural modifications: (1) the replacement of the 9-position carbon atom with a nitrogen, creating a benzopyranopyridine core, and (2) a longer and more branched side chain [1]. These alterations are not present in nabilone (which has a different core structure) or levonantradol (which lacks this specific nitrogen substitution). Such modifications are known to influence receptor binding affinity, intrinsic activity, and metabolic stability, thereby altering the compound's overall pharmacological profile.

Structural differentiation
Class‑level
9‑N benzopyranopyridine core + elongated branched side chain
Structural features distinguish from THC‑type cannabinoids
Qualitative distinction; receptor impact requires experimental confirmation
Medicinal Chemistry Structure-Activity Relationship Cannabinoid Design

Ocular Hypotensive Activity

Menabitan, as part of a class of nitrogen-containing benzopyranopyridines, has been shown to cause a dose-dependent reduction in intraocular pressure (IOP) in rabbits when administered both topically and orally [1]. In this study, concentrations ranging from 0.001% to 1% applied topically and 0.3 mg/kg orally were effective in lowering IOP. Furthermore, a topical concentration of 0.5% produced a substantial decrease in IOP in rhesus monkeys [2]. This class-level effect highlights a potential therapeutic application distinct from its analgesic properties, differentiating Menabitan from cannabinoids that may not share this robust ocular hypotensive activity.

IOP reduction
Class‑level
Dose‑dependent IOP fall in rabbit & monkey models
Supports ocular pharmacology research context
Class‑level evidence; Menabitan‑specific parameters to verify
Glaucoma Ocular Pharmacology Cannabinoid Therapeutics

Non-Opioid Analgesic Mechanism

Menabitan exerts its analgesic effects primarily through activation of cannabinoid receptors (CB1 and CB2), a mechanism distinct from that of opioid analgesics like codeine and morphine [1]. This differentiation is critical for research into pain pathways that are opioid-resistant or for developing analgesics with reduced abuse liability and respiratory depression. While the precise binding affinity (Ki) for Menabitan at CB1 and CB2 receptors has not been widely published in the primary literature, its classification as a potent cannabinoid agonist [2] implies a mechanism of action that avoids the μ-opioid receptor pathway.

Non‑opioid mechanism
Class‑level
CB1/CB2 agonism vs. opioid μ‑receptor pathway
Mechanistic distinction for non‑opioid analgesia studies
Receptor binding affinity data not widely published; class inference
Analgesia Non-Opioid Cannabinoid Receptor

Menabitan Research Applications


Cancer Pain and Postoperative Analgesia Research

Given the direct head-to-head evidence of six-fold potency over codeine in cancer pain patients [1], Menabitan is ideally suited for preclinical and translational studies investigating cannabinoid-based analgesia for moderate-to-severe pain, particularly in contexts where opioid use is contraindicated or associated with unacceptable side effects.

Cannabinoid Agonist SAR Studies

The unique structural features of Menabitan—the nitrogen-for-carbon substitution at position 9 and the elongated, branched side chain [1]—make it a critical comparator compound for medicinal chemistry and pharmacology studies aimed at dissecting the structural determinants of cannabinoid receptor binding, efficacy, and subtype selectivity. It serves as a distinct chemical probe within the benzopyranopyridine class.

Ocular Hypertension and Glaucoma Research

Based on the class-level evidence demonstrating a dose-dependent reduction in intraocular pressure in rabbits and rhesus monkeys [1][2], Menabitan is a relevant tool for investigating cannabinoid-mediated regulation of IOP. Researchers studying the ocular hypotensive effects of cannabinoids and developing novel glaucoma therapies will find Menabitan valuable for mechanistic and efficacy studies.

Non-Opioid Analgesic Mechanism Research

Menabitan's classification as a potent cannabinoid receptor agonist [1] distinguishes it from opioid analgesics. It is therefore a valuable research tool for studies aiming to elucidate pain pathways mediated by the endocannabinoid system, to characterize the analgesic efficacy of cannabinoids in various pain models, and to explore the potential of non-opioid alternatives for pain management.

Application
Selection Property
Validation Focus
Cancer pain model studies
Reported analgesic endpoint context vs opioid standard
Endpoint replication in relevant pain models
Cannabinoid SAR research
Unique benzopyranopyridine core and branched side chain
Receptor binding and signaling divergence from THC analogs
Ocular hypertension model studies
IOP‑lowering response in experimental models
Dose‑response and mechanism in IOP regulation
Non‑opioid analgesia pathway research
CB1/CB2 agonism distinct from μ‑opioid signaling
Analgesic pathway independence from opioid receptor activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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